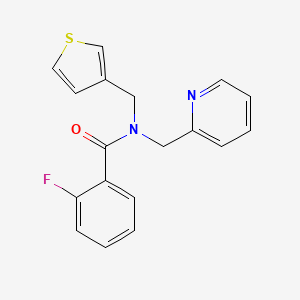

2-fluoro-N-(pyridin-2-ylmethyl)-N-(thiophen-3-ylmethyl)benzamide

Description

2-Fluoro-N-(pyridin-2-ylmethyl)-N-(thiophen-3-ylmethyl)benzamide is a substituted benzamide derivative featuring a fluorine atom at the 2-position of the benzoyl ring, coupled with dual N-substituents: a pyridin-2-ylmethyl group and a thiophen-3-ylmethyl group. This structure combines aromatic heterocycles (pyridine and thiophene) with a fluorinated benzamide backbone, making it a candidate for exploration in medicinal chemistry, particularly in targeting enzymes or receptors influenced by aromatic stacking and hydrogen bonding.

The substitution pattern (2-fluoro vs. 4-fluoro) significantly impacts electronic and steric properties, influencing reactivity and target interactions.

Properties

IUPAC Name |

2-fluoro-N-(pyridin-2-ylmethyl)-N-(thiophen-3-ylmethyl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15FN2OS/c19-17-7-2-1-6-16(17)18(22)21(11-14-8-10-23-13-14)12-15-5-3-4-9-20-15/h1-10,13H,11-12H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VUERZAXXMYYVJG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)N(CC2=CSC=C2)CC3=CC=CC=N3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15FN2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-fluoro-N-(pyridin-2-ylmethyl)-N-(thiophen-3-ylmethyl)benzamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the Benzamide Core: The initial step involves the preparation of the benzamide core by reacting 2-fluorobenzoic acid with an appropriate amine under amide coupling conditions.

Introduction of Pyridin-2-ylmethyl Group:

Introduction of Thiophen-3-ylmethyl Group: Finally, the thiophen-3-ylmethyl group is introduced via a similar nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-fluoro-N-(pyridin-2-ylmethyl)-N-(thiophen-3-ylmethyl)benzamide can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: Reduction reactions can be performed to modify the functional groups within the compound.

Substitution: The compound can undergo substitution reactions, particularly at the fluorine atom or the aromatic rings.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Nucleophilic reagents such as sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.

Scientific Research Applications

Chemical Research Applications

The compound serves as a valuable building block in organic synthesis. Its unique functional groups allow for the development of more complex molecules. Here are some notable applications:

- Synthesis of Complex Molecules : 2-fluoro-N-(pyridin-2-ylmethyl)-N-(thiophen-3-ylmethyl)benzamide can be utilized as a precursor in the synthesis of various heterocycles and pharmaceutical compounds. The presence of the fluorine atom enhances the reactivity of the compound, making it suitable for nucleophilic substitution reactions.

- Reagent in Organic Reactions : The compound acts as a reagent in various organic reactions, facilitating transformations that lead to the formation of new chemical entities.

Biological Research Applications

In biological research, this compound is being studied for its potential therapeutic effects:

- Antimicrobial Properties : Initial studies suggest that this compound exhibits antimicrobial activity against certain pathogens. This makes it a candidate for further investigation into its use as an antimicrobial agent.

- Anticancer Activity : The compound has shown promise in preliminary anticancer assays. It is hypothesized that its mechanism of action involves interaction with specific molecular targets within cancer cells, potentially leading to apoptosis or inhibition of cell proliferation.

Medicinal Applications

The medicinal applications of this compound are particularly noteworthy:

- Drug Development : Due to its structural characteristics, this compound is being explored for its potential as a lead compound in drug development. Its ability to modulate biological pathways makes it a candidate for treating various diseases, including cancer and infectious diseases.

Industrial Applications

In the industrial sector, this compound has several applications:

- Development of Advanced Materials : The unique properties of this compound make it suitable for use in the synthesis of advanced materials, including polymers and coatings that require specific chemical properties.

Mechanism of Action

The mechanism of action of 2-fluoro-N-(pyridin-2-ylmethyl)-N-(thiophen-3-ylmethyl)benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

(a) 4-Fluoro-N-(pyridin-2-ylmethyl)-N-(thiophen-3-ylmethyl)benzamide (CAS 1235344-40-7)

- Key Difference : Fluorine at the 4-position instead of 2-position.

- This positional isomer may exhibit altered binding kinetics in biological targets compared to the 2-fluoro derivative .

- Molecular Weight : 326.4 g/mol (vs. ~340–350 g/mol estimated for the 2-fluoro analog).

(b) 2,4-Dichloro-N-(pyridin-2-ylmethyl)-N-(thiophen-3-ylmethyl)benzamide (CAS 1235642-51-9)

(c) 5-((3S,4R)-3-((Benzodioxol-5-yloxy)methyl)piperidin-4-yl)-2-fluoro-N-(pyridin-2-ylmethyl)benzamide (CCG211998)

- Key Difference : Incorporation of a benzodioxol-piperidine moiety.

- Impact : The extended piperidine-benzodioxole chain increases molecular weight (m/z 464.2 ) and introduces hydrogen-bonding and π-π stacking capabilities. This structural complexity correlates with >95% HPLC purity and 34% synthetic yield, suggesting challenges in scalability compared to simpler benzamides .

Functional Group Variations in N-Acyl Derivatives

(a) N-Benzoyl-N-(pyridin-2-ylmethyl)-[1,1'-biphenyl]-2-carboxamide (5f)

- Key Difference : Biphenyl group replaces thiophen-3-ylmethyl.

- Reported yield: 80% .

(b) N-(Pyridin-2-ylmethyl)-2,5-bis(2,2,2-trifluoroethoxy)benzamide

(a) NMR Data

- Target Compound : In , a related 2-fluoro-N-(pyridin-2-ylmethyl)benzamide derivative shows distinct pyridine proton signals at δ 8.80 (s) and 8.58 (t) , with fluorobenzamide protons at δ 7.26 (dd) .

- Analogues : reports pyridin-2-ylmethyl protons in simpler N-acyl derivatives at δ 4.5–5.0 ppm , suggesting conformational differences due to substituents .

Biological Activity

The compound 2-fluoro-N-(pyridin-2-ylmethyl)-N-(thiophen-3-ylmethyl)benzamide is a heterocyclic derivative that has garnered attention due to its potential biological activities, particularly in the context of neurodegenerative diseases and cancer treatment. This article explores the biological activity of this compound, synthesizing findings from various studies to present a comprehensive overview.

Chemical Structure and Properties

The molecular formula of this compound can be represented as follows:

- Molecular Formula : C15H14FN3S

- Molecular Weight : 283.35 g/mol

The compound features a fluorine atom at the 2-position of the pyridine ring, which may influence its biological activity through electronic effects and steric hindrance.

Neuroprotective Effects

Recent studies have indicated that compounds similar to this compound exhibit inhibitory activity against tau protein kinase 1 (TPK1), which is implicated in neurodegenerative diseases such as Alzheimer's disease. The inhibition of TPK1 can potentially reduce neurotoxicity associated with amyloid-beta plaques, thereby offering a therapeutic avenue for Alzheimer's disease management .

Anticancer Properties

The compound has also shown promise in anticancer research. A study highlighted its cytotoxic effects against various cancer cell lines, suggesting that the presence of the pyridine and thiophene moieties may contribute to its ability to induce apoptosis in malignant cells. The structure-activity relationship (SAR) analysis indicates that modifications in the thiophene and benzamide parts can enhance its efficacy against specific cancer types .

Antimicrobial Activity

In addition to its neuroprotective and anticancer properties, derivatives of this compound have been evaluated for antimicrobial activity. Some related compounds demonstrated significant effectiveness against Gram-positive bacteria, indicating potential applications in treating bacterial infections .

Case Study 1: Inhibition of TPK1 Activity

A study focused on the synthesis and biological evaluation of several benzamide derivatives, including our compound of interest, showed that they effectively inhibited TPK1 activity. The results suggested that these compounds could be developed further as therapeutic agents for Alzheimer's disease. The IC50 values for TPK1 inhibition were notably low, indicating high potency .

Case Study 2: Cytotoxicity Against Cancer Cell Lines

In vitro assays conducted on various cancer cell lines revealed that this compound exhibited significant cytotoxic effects. The compound's mechanism was linked to the induction of apoptosis through the activation of caspase pathways. The SAR analysis indicated that modifications to the benzamide group could enhance this activity further .

Case Study 3: Antimicrobial Efficacy

Another investigation assessed the antimicrobial properties of related compounds, finding that some exhibited MIC values comparable to established antibiotics. This study emphasized the potential for these compounds in developing new antimicrobial therapies .

Table 1: Summary of Biological Activities

| Activity Type | Compound Effectiveness | Reference |

|---|---|---|

| TPK1 Inhibition | High (IC50 < 10 µM) | |

| Cytotoxicity | Significant (IC50 < 20 µM) | |

| Antimicrobial | MIC < 50 µg/mL |

Table 2: Structure-Activity Relationship Insights

| Structural Feature | Impact on Activity |

|---|---|

| Fluorine Substitution | Enhances lipophilicity and potency |

| Thiophene Ring | Contributes to cytotoxicity |

| Benzamide Moiety | Essential for TPK1 inhibition |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.